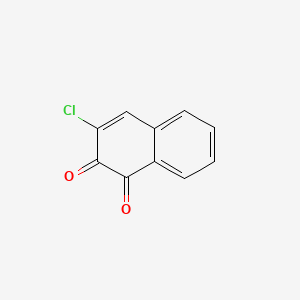

1,2-Naphthalenedione, 3-chloro-

Description

Contextualization within the Broader Field of Naphthoquinone Chemistry

Naphthoquinones are a class of organic compounds structurally related to naphthalene (B1677914). wikipedia.org They are characterized by a naphthalene core with two ketone groups. There are two common isomers: 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone (B94277). wikipedia.org These compounds are of significant interest due to their prevalence in natural products and as environmental chemicals. nih.gov

Quinones, in general, are highly reactive species that engage with biological systems in various ways. nih.gov Their chemical behavior is primarily governed by two key reactions: acting as prooxidants to reduce oxygen to reactive oxygen species, and as electrophiles that can form covalent bonds with nucleophiles like those found in tissues. nih.gov This reactivity makes them important in both biological processes and as versatile synthons in organic chemistry.

1,2-Naphthoquinones are known to be toxic metabolites of naphthalene, a major polycyclic aromatic hydrocarbon found in the environment. nih.gov Their chemical reactivity allows them to interact with and modify regulatory proteins, thereby affecting various cell signaling pathways. nih.gov

Significance of 1,2-Naphthalenedione, 3-chloro- as a Unique Chemical Entity

The introduction of a chlorine atom at the 3-position of the 1,2-naphthalenedione ring system is expected to significantly influence its electronic properties and reactivity. Halogenation of naphthoquinones is a known strategy to modulate their chemical and biological characteristics. For instance, halogenated 1,4-naphthoquinones have been synthesized and investigated for their potential as antifungal agents. sciforum.net The presence of a halogen, such as chlorine, can alter the molecule's redox potential and its susceptibility to nucleophilic attack.

While detailed studies on 1,2-Naphthalenedione, 3-chloro- are limited, its structure suggests it would serve as a valuable intermediate in organic synthesis. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at the 3-position. This would enable the synthesis of a diverse library of 1,2-naphthoquinone derivatives for various applications, including the development of novel compounds with potential biological activity. The synthesis of new halogenated derivatives of isoxazolyl naphthoquinones has been explored for this very reason. tandfonline.com

Physicochemical Properties of 1,2-Naphthalenedione and its 3-chloro- Derivative

| Property | 1,2-Naphthalenedione | 1,2-Naphthalenedione, 3-chloro- |

| Molecular Formula | C₁₀H₆O₂ | C₁₀H₅ClO₂ |

| Molar Mass | 158.15 g/mol | 192.59 g/mol |

| Appearance | Yellow solid wikipedia.org | Data not available |

| Melting Point | 145-147 °C (decomposes) wikipedia.org | Data not available |

| CAS Number | 524-42-5 wikipedia.org | 18311-59-3 |

Note: Data for 1,2-Naphthalenedione, 3-chloro- is limited. Properties of the parent compound are provided for context.

Historical Trajectory and Evolution of Research on 1,2-Naphthalenediones

Research into naphthoquinones has a long history, initially driven by their role as natural dyes. jst.go.jp The synthesis of the parent 1,2-naphthoquinone was described in the early 20th century, with a notable method involving the oxidation of 1-amino-2-hydroxynaphthalene with ferric chloride. wikipedia.orgorgsyn.org

Early research focused on understanding the fundamental reactivity of these compounds. It was established that the quinone ring is susceptible to reduction and can undergo addition reactions with various nucleophiles. jst.go.jp Over the years, the focus of research has expanded significantly. The discovery that 1,2-naphthoquinone is a metabolite of naphthalene led to investigations into its biological effects and toxicity. nih.govwikipedia.org

More recently, research has been directed towards the synthesis of novel 1,2-naphthoquinone derivatives with tailored properties. tandfonline.comrsc.orgrsc.org This includes the preparation of derivatives with phosphorus-carbon bonds and fused ring systems. tandfonline.comrsc.org The use of 1,2-naphthoquinone-4-sulfonic acid salts as a versatile starting material for the synthesis of 4-substituted 1,2-naphthoquinones has also been a significant area of study. d-nb.infonih.gov These efforts are often aimed at developing new compounds with potential applications in medicine and materials science. The study of halogenated naphthoquinones, including chloro-derivatives, is a part of this ongoing evolution, aiming to fine-tune the properties of the naphthoquinone core. sciforum.nettandfonline.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

18099-99-5 |

|---|---|

Molecular Formula |

C10H5ClO2 |

Molecular Weight |

192.60 g/mol |

IUPAC Name |

3-chloronaphthalene-1,2-dione |

InChI |

InChI=1S/C10H5ClO2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-5H |

InChI Key |

MEMRDSMVFLMGRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)C2=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Naphthalenedione, 3 Chloro and Its Analogues

De Novo Synthesis Strategies for the 1,2-Naphthalenedione Core

The foundational step in obtaining 1,2-naphthalenedione, 3-chloro- often involves the strategic construction of the 1,2-naphthalenedione core itself. This can be achieved through various precursor molecules and reaction pathways.

Precursor Selection and Conversion Routes (e.g., utilizing 1,2-naphthoquinone (B1664529) as a starting scaffold)

A primary and well-established method for synthesizing the 1,2-naphthalenedione core is through the oxidation of 1,2-aminonaphthol. orgsyn.org This process, typically carried out in an acidic solution, utilizes an oxidizing agent like ferric chloride to efficiently convert the aminonaphthol into 1,2-naphthoquinone. orgsyn.org The purity of the starting 1,2-aminonaphthol hydrochloride is crucial for obtaining a high-quality product. orgsyn.org The reaction is generally rapid, with the 1,2-naphthoquinone precipitating as a yellow solid. orgsyn.org

Another approach involves the oxidation of naphthalene (B1677914) itself. Industrial synthesis often employs the aerobic oxidation of naphthalene over a vanadium oxide catalyst. wikipedia.org In a laboratory setting, various naphthalene compounds can be oxidized, with chromium trioxide being an inexpensive option for this transformation. wikipedia.org

Targeted Chlorination and Oxidation Pathways for the 3-position

Once the 1,2-naphthalenedione scaffold is in hand, the next critical step is the regioselective introduction of a chlorine atom at the 3-position. A direct method for the synthesis of 2-chloro-1,4-naphthoquinone (B24044) involves the reaction of lawsone (2-hydroxy-1,4-naphthoquinone) with thionyl chloride. chemicalbook.com This reaction, when carried out at elevated temperatures for an extended period, yields the desired chlorinated product. chemicalbook.com

An alternative route to a chlorinated naphthoquinone starts from naphthalene. This multi-step process involves the light-catalyzed chlorination of naphthalene to produce 1,2,3,4-tetrachloro-1,2,3,4-tetrahydronaphthalene. google.com Subsequent hydrolysis and oxidation with nitric acid yield 2-chloro-1,4-naphthoquinone, which can then be further chlorinated to 2,3-dichloro-1,4-naphthoquinone. google.com

Functionalization and Derivatization Approaches of the 1,2-Naphthalenedione, 3-chloro- Scaffold

The presence of the chloro substituent and the quinone system in 1,2-naphthalenedione, 3-chloro- opens up a wide array of possibilities for further chemical modifications. These reactions allow for the introduction of diverse functional groups, leading to a broad spectrum of analogues.

Nucleophilic Substitution Reactions and Their Scope

The chlorine atom at the 3-position of the naphthoquinone ring is susceptible to nucleophilic substitution. This allows for the introduction of various nitrogen, sulfur, and oxygen-based nucleophiles. For instance, 2,3-dichloro-1,4-naphthoquinone readily reacts with various nucleophiles, leading to the formation of novel N-, N,S-, and N,O-substituted naphthoquinone compounds. researchgate.net These reactions are often carried out in the presence of a base such as triethylamine (B128534) or sodium carbonate. researchgate.net

The reactivity of naphthoquinones with nucleophiles like thiols is well-documented. nih.gov These reactions, often proceeding via a Michael-type addition, can lead to the formation of various adducts. nih.gov

Electrophilic Aromatic Substitution on the Benzenoid Ring

Electrophilic aromatic substitution (EAS) provides a means to introduce substituents onto the benzenoid ring of the naphthalenedione scaffold. The directing effects of the existing substituents on the ring play a crucial role in determining the position of the incoming electrophile. uci.edumasterorganicchemistry.com For naphthalene itself, electrophilic attack typically occurs at the 1-position. pearson.com However, in substituted naphthalenes, the outcome can be influenced by factors such as the nature of the substituent and the reaction conditions. stackexchange.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Addition Reactions Across the Quinoid Ring

The quinoid ring of naphthoquinones can participate in addition reactions. A notable example is the Diels-Alder reaction, where 1,4-naphthoquinone (B94277) acts as a potent dienophile. wikipedia.org It can react with dienes like 1,3-butadiene (B125203) to form cycloadducts. wikipedia.org Furthermore, Michael addition reactions are also prevalent, where nucleophiles add to the electron-deficient double bonds of the quinone system. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder reactions involving 1,2-naphthoquinones)

The 1,2-naphthoquinone framework is a versatile participant in cycloaddition reactions, particularly the Diels-Alder reaction, where it can function as a dienophile, a carbodiene (the C3-C4 double bond), or a heterodiene (the dicarbonyl system). This reactivity allows for the construction of complex polycyclic structures.

o-Benzoquinones, which are structurally related to 1,2-naphthoquinones, demonstrate diverse cycloaddition behaviors. ias.ac.in They can participate as carbodienes, heterodienes, dienophiles, or heterodienophiles. ias.ac.in For instance, their reaction with electron-rich dienes typically yields benzodioxins via a hetero-Diels-Alder reaction, while reactions with 2,3-dimethylbutadiene result in the formation of naphthoquinones through the aromatization of the initial adducts. ias.ac.in

A significant challenge in thermal Diels-Alder reactions involving 1,2-naphthoquinones is the rapid aromatization of the resulting adducts. However, the use of Lewis acid catalysis can prevent this. The Boron trifluoride etherate (BF₃·OEt₂) catalyzed Diels-Alder reaction of 3,4-unsubstituted 1,2-naphthoquinones with 1,3-dienes provides a direct route to cis-tetrahydrophenanthrene derivatives in good to excellent yields (66-99%) at low temperatures, effectively avoiding adduct aromatization. acs.org The reaction of 1,2-naphthoquinones with 2,3-dimethylbutadiene can lead to different products, including tetrahydro-9,10-phenanthraquinones or spirodihydropyrans, depending on the reaction conditions. rsc.org

Furthermore, the facial selectivity of cycloadditions can be controlled by coordinating the naphthoquinone to a metal center. Tricarbonyl(naphthoquinone)chromium complexes undergo [4+2] cycloaddition reactions with various dienes, exhibiting perfect endo selectivity and an anti-directing role from the tricarbonylchromium fragment. researchgate.net This approach provides access to specific diastereomers of the cycloadducts. researchgate.net The versatility of these reactions is also demonstrated in the synthesis of highly substituted hydroanthraquinone derivatives from 2-substituted naphthoquinones, which proceed with high regioselectivity under mild conditions. nih.gov

| Naphthoquinone Type | Diene | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-unsubstituted 1,2-Naphthoquinones | 1,3-Dienes | BF₃·OEt₂, low temp. | cis-Tetrahydrophenanthrenes | 66-99% | acs.org |

| 1,2-Naphthoquinones | 2,3-Dimethylbutadiene | Thermal | Tetrahydro-9,10-phenanthraquinones or Spirodihydropyrans | Not specified | rsc.org |

| Tricarbonyl(naphthoquinone)chromium | Various dienes | Thermal | endo-Cycloadducts | Good to excellent | researchgate.net |

| o-Benzoquinones | Electron-rich dienes | Thermal | Benzodioxins | Excellent | ias.ac.in |

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods to synthesize chiral analogues of 1,2-naphthalenedione is crucial for accessing compounds with specific biological activities and for applications in asymmetric catalysis. A key challenge is the control of stereocenters or axial chirality.

One successful strategy involves the atroposelective synthesis of biaryl atropisomers. A cinchona alkaloid-catalyzed addition of thiophenol to aryl-naphthoquinones, which exist as rapidly interconverting atropisomers, results in the formation of configurationally stable biaryl products after reductive methylation. nih.gov This organocatalytic approach can achieve high enantioselectivity, with enantiomeric ratios (e.r.) up to 98.5:1.5. nih.gov The mechanism is thought to involve a point-to-axial chirality transfer, where the nucleophile adds enantioselectively to the quinone, followed by equilibration to the more stable diastereomer. nih.gov

General strategies for stereocontrolled synthesis often employ chiral auxiliaries. For example, N-tert-sulfinyl imines are effective intermediates where the sulfinyl group directs the stereochemical outcome of nucleophilic additions, allowing for the creation of new stereocenters with high specificity. mdpi.com While demonstrated for other cyclic systems, this principle is applicable to the synthesis of chiral naphthoquinone derivatives. mdpi.com

The synthesis of complex chiral structures can also be achieved using precursors derived from the chiral pool. For instance, fused 1,2-naphthoquinones have been prepared starting from optically pure levoglucosenone, a derivative of biomass. rsc.org Furthermore, the development of novel chiral catalysts based on scaffolds like 1,1'-binaphthylazepine, which combine a chiral binaphthyl moiety with another chiral center, represents an ongoing effort to create more effective tools for asymmetric synthesis. nih.gov

| Target Chiral Analogue | Synthetic Strategy | Catalyst/Auxiliary | Selectivity | Reference |

|---|---|---|---|---|

| Biaryl Atropisomers | Atroposelective Thiophenol Addition | Cinchona Alkaloid | Up to 98.5:1.5 e.r. | nih.gov |

| 1-Substituted Homotropanones | Diastereoselective Nucleophilic Addition | N-tert-sulfinyl imine | High diastereoselectivity | mdpi.com |

| Fused 1,2-Naphthoquinones | Chiral Pool Synthesis | Levoglucosenone | Optically pure | rsc.org |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of 1,2-naphthalenedione and its derivatives is fundamental to optimizing reaction conditions and predicting outcomes. The reactivity of the 1,2-naphthoquinone core is dominated by its electrophilic nature and its capacity for redox cycling. nih.govnih.gov

The electrophilicity of 1,2-naphthoquinone makes it a target for various nucleophiles. nih.gov Mechanistic studies show that it can react with biological nucleophiles like cysteine residues through covalent bond formation, which alters protein structures. nih.gov This inherent reactivity is central to many synthetic transformations where nucleophiles are added to the quinone ring. Investigations into the oxidation of hydrogen sulfide (B99878) (H₂S) by various 1,4-naphthoquinones suggest that the initial reaction may occur at the carbonyl moiety rather than exclusively via Michael addition at the quinoid carbons, a finding that could have implications for the mechanisms of 1,2-naphthoquinones as well. mdpi.com

In the context of cycloaddition reactions, the mechanism can be complex. While many Diels-Alder reactions are concerted, polar cycloadditions may proceed through a stepwise pathway involving zwitterionic or diradical intermediates. mdpi.com The specific pathway depends on the electronic properties of both the quinone and the reacting diene. mdpi.com

The introduction of the chlorine atom at the 3-position likely proceeds via an electrophilic substitution or an addition-elimination pathway on a suitable precursor, such as a naphthol or an aminonaphthol. The chlorination of aromatic systems can also occur via radical chain mechanisms, which involve initiation, propagation, and termination steps, although specific studies on the radical chlorination of 1,2-naphthalenedione itself are not prevalent. libretexts.org

Catalytic Systems and Green Chemistry Approaches in 1,2-Naphthalenedione, 3-chloro- Synthesis

Modern synthetic chemistry increasingly emphasizes the use of catalytic systems and green methodologies to improve efficiency, reduce waste, and enhance safety. These principles have been successfully applied to the synthesis of 1,2-naphthoquinone derivatives.

Green chemistry approaches focus on minimizing environmental impact. Microwave-assisted (MA) organic synthesis is a significant green technique applied to the production of 4-substituted-1,2-naphthoquinone derivatives. nih.gov This method provides a more sustainable alternative to conventional heating, offering benefits such as increased energy efficiency, cleaner reactions, significantly reduced reaction times, and higher yields. nih.gov Another powerful green strategy is biocatalysis. The enzyme CotA-laccase from Bacillus subtilis has been used for the synthesis of 4-substituted-1,2-naphthoquinone derivatives. nih.gov Similarly, laccase enzymes have been employed for the one-pot synthesis of 1,4-naphthoquinones in aqueous media, completely avoiding the use of hazardous organic solvents and heavy metal reagents. rsc.org The use of water as a solvent, catalyzed by acids like p-toluenesulfonic acid, has also been reported for efficient, one-pot, three-component reactions involving naphthoquinone precursors. researchgate.net

Catalytic systems are essential for achieving high efficiency and selectivity. In addition to the Lewis acid acs.org and organocatalysts nih.gov mentioned previously, transition metals play a vital role. Iridium-catalyzed [2+2+2] cycloadditions of diynes with alkynes have been developed as a powerful, atom-economical method to construct anthraquinone (B42736) skeletons, which are related to oxidized naphthoquinones. mdpi.com

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted (MA) Synthesis | Energy efficient, faster, cleaner reactions, higher yields | Synthesis of 4-substituted-1,2-NQ derivatives | nih.gov |

| Biocatalysis | Use of enzymes, mild conditions, aqueous media | Synthesis of 4-substituted-1,2-NQ with CotA-laccase | nih.gov |

| Aqueous Media Synthesis | Avoids hazardous organic solvents | p-TSA catalyzed synthesis of oxazine-triones from 2-hydroxy-1,4-NQ | researchgate.net |

| Transition Metal Catalysis | Atom-economical, high efficiency | Iridium-catalyzed [2+2+2] cycloaddition for anthraquinones | mdpi.com |

Mechanistic Investigations into the Chemical Reactivity of 1,2 Naphthalenedione, 3 Chloro

Redox Chemistry and Associated Reaction Pathways of the 1,2-Quinone Moiety

The reactivity of 1,2-naphthalenedione, 3-chloro- is significantly influenced by the redox properties of its 1,2-quinone moiety. Quinones, in general, are known to undergo redox cycling, a process that involves their reduction to semiquinones and hydroquinones. researchgate.netnih.govresearchgate.net This can occur through one-electron or two-electron reduction pathways.

One-electron reduction, often catalyzed by enzymes like NADPH-cytochrome P450 reductase, results in the formation of a semiquinone radical anion (Q•−). researchgate.netsciforum.netnih.gov This intermediate is typically unstable and can react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. researchgate.netnih.gov This cycling can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress. researchgate.netscielo.brnih.gov

Alternatively, a two-electron reduction, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1 or DT-diaphorase), directly converts the quinone to a hydroquinone (B1673460) (QH2). nih.govnih.gov This pathway is often considered a detoxification route as it bypasses the formation of the reactive semiquinone intermediate. nih.gov However, the stability of the resulting hydroquinone and its rate of autooxidation determine whether this pathway ultimately leads to detoxification or contributes to oxidative stress. nih.gov

The redox potential of the naphthoquinone is a key factor in its biological activity. For instance, o-quinones, like the 1,2-naphthalenedione core, have been shown to be more active than their p-quinone (1,4-naphthalenedione) isomers, which is attributed to their ease of reduction. nih.gov The presence of substituents on the naphthoquinone ring can also modulate these redox properties.

Reactions with Diverse Nucleophiles and Electrophiles

The electrophilic nature of the carbonyl carbons and the double bond in the quinone ring of 1,2-naphthalenedione, 3-chloro- makes it susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com Nucleophilic addition is a fundamental reaction of carbonyl compounds, leading to a change in the hybridization of the carbonyl carbon from sp2 to sp3. masterorganicchemistry.com

A common reaction is the Michael-type or conjugate addition, where a nucleophile adds to the β-position of the α,β-unsaturated carbonyl system. wikipedia.orgnih.gov This is a vinylogous counterpart to direct nucleophilic addition to the carbonyl group. wikipedia.org Thiol-containing molecules, such as N-acetyl-L-cysteine and glutathione, are known to react with naphthoquinones via thia-Michael addition. nih.govnih.gov Similarly, amines can undergo conjugate addition to naphthoquinones. sciforum.net

The chlorine atom at the 3-position is a leaving group, allowing for nucleophilic substitution reactions. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with anilines results in the substitution of one of the chlorine atoms to form 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives. scielo.brresearchgate.net This highlights the potential for the chlorine in 1,2-naphthalenedione, 3-chloro- to be displaced by various nucleophiles.

While the primary reactivity of quinones is with nucleophiles due to their electrophilic character, reactions with electrophiles are also possible, particularly after the quinone has been reduced to the more electron-rich hydroquinone form.

Radical Reactions and Their Role in Transformations

As mentioned in the redox chemistry section, the one-electron reduction of the 1,2-quinone moiety leads to the formation of a semiquinone radical. researchgate.netsciforum.net These radical species are central to many of the subsequent transformations of the molecule. The generation of these radicals can be detected using techniques like electron spin resonance (ESR) spectroscopy. sciforum.net

The formation of radical species has been observed in reactions of naphthoquinones with various compounds, including those containing thiohydantoin and amine functionalities. sciforum.net The interaction between the reactive quinone and oxidizable groups can lead to homogeneous electron transfer, resulting in the formation of stable organic radicals. sciforum.net

The generation of reactive oxygen species (ROS) is a significant consequence of the radical reactions of quinones. researchgate.netscielo.brnih.gov The semiquinone radical can transfer an electron to molecular oxygen, forming the superoxide radical anion. researchgate.netnih.gov This can initiate a cascade of reactions leading to other ROS like hydrogen peroxide and the highly reactive hydroxyl radical, contributing to oxidative stress. researchgate.netnih.gov

Photochemical Reactions and Excited State Behavior

The photochemical behavior of naphthoquinone derivatives involves the absorption of light, leading to the formation of excited states that can undergo various reactions. Upon illumination, organic compounds can be triggered to undergo specific chemical transformations. nih.gov

For some quinone-related structures, light absorption can lead to the formation of a triplet excited state. nih.gov This excited state can then react with molecular oxygen, initiating a cascade of reactions. nih.gov For example, mechanistic studies on a 3-hydroxybenzo[g]quinolone showed that visible light illumination under aerobic conditions led to the release of carbon monoxide and the formation of a depside product, with evidence for the involvement of a diketone intermediate and hydrogen peroxide. nih.gov

In the context of chloro-substituted naphthyl compounds, photochemical studies on 1- and 2-naphthylchlorocarbenes have shown that irradiation can induce cyclization reactions. rsc.org While this is not directly on 1,2-naphthalenedione, 3-chloro-, it demonstrates the potential for light-induced intramolecular rearrangements in related systems.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms of naphthoquinone derivatives. scielo.brnih.gov These methods can be used to calculate the structures of reactants, intermediates, transition states, and products, as well as their relative energies. academie-sciences.fr

DFT calculations have been employed to study the nucleophilic substitution reactions of chloro-substituted naphthoquinones with anilines, helping to understand the electronic effects of substituents on the reaction. scielo.br For instance, the charge distribution on the atoms of the naphthoquinone ring can be evaluated, showing how the presence of different groups affects the reactivity of the carbonyls and the C-Cl bond. scielo.br

In the study of photochemical reactions, DFT can elucidate the pathways from the excited state. nih.gov For example, calculations have shown the formation of a triplet excited state and its subsequent reaction with oxygen, providing a detailed mechanism for the observed products. nih.gov

Computational studies on nucleophilic addition to carbonyls have a long history, providing a quantitative understanding of the stereoselectivity and energetic aspects of these reactions. academie-sciences.fr These studies have helped to rationalize phenomena like the Bürgi–Dunitz angle, which describes the preferred trajectory of nucleophilic attack on a carbonyl carbon. academie-sciences.fr

Spectroscopic and Diffraction Based Structural Elucidation of 1,2 Naphthalenedione, 3 Chloro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

A hypothetical ¹H NMR data table for 1,2-naphthalenedione, 3-chloro- is presented below based on general principles and data from similar compounds.

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) |

| H-4 | 7.5 - 7.8 | s |

| H-5 | 8.0 - 8.2 | m |

| H-6 | 7.6 - 7.8 | m |

| H-7 | 7.6 - 7.8 | m |

| H-8 | 7.9 - 8.1 | m |

Similar to ¹H NMR, specific ¹³C NMR data for 1,2-naphthalenedione, 3-chloro- is not explicitly detailed in the search results. However, data for the parent compound, 1,2-naphthalenedione, and related chloro-substituted naphthoquinones allow for a reliable prediction of the ¹³C spectrum. spectrabase.comspectrabase.comnih.gov The two carbonyl carbons (C-1 and C-2) would resonate at the most downfield positions, typically in the range of 170-185 ppm. The chlorinated carbon (C-3) would also be significantly downfield due to the deshielding effect of the chlorine atom. The remaining aromatic carbons would appear in the 120-140 ppm region.

A predicted ¹³C NMR data table for 1,2-naphthalenedione, 3-chloro- is provided below.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-1 | ~180 |

| C-2 | ~175 |

| C-3 | ~145 |

| C-4 | ~125 |

| C-4a | ~130 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~135 |

| C-8 | ~129 |

| C-8a | ~132 |

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For 1,2-naphthalenedione, 3-chloro-, COSY would show correlations between the protons on the benzenoid ring (H-5, H-6, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, C-6, C-7, and C-8 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for 1,2-naphthalenedione, 3-chloro- would include correlations from H-4 to the carbonyl carbons (C-1 and C-2) and to C-4a and C-8a, which would be crucial for confirming the connectivity of the quinonoid and benzenoid rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. While less critical for establishing the basic connectivity of this planar molecule, NOESY could provide information about spatial relationships and confirm assignments.

The use of such 2D NMR techniques has been demonstrated in the structural elucidation of other complex naphthoquinone derivatives. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of 1,2-naphthalenedione, 3-chloro- would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O). These bands are typically observed in the region of 1650-1700 cm⁻¹. The presence of two distinct carbonyl bands might be expected due to the asymmetric nature of the substitution on the quinonoid ring. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would likely be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. While a specific spectrum for 3-chloro-1,2-naphthalenedione is not available, data for related compounds like 2-amino-3-chloro-1,4-naphthalenedione shows characteristic carbonyl and aromatic stretching frequencies. scielo.br

A table of expected key FT-IR absorption bands for 1,2-naphthalenedione, 3-chloro- is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O stretching | 1670 - 1700 |

| C=C aromatic stretching | 1450 - 1600 |

| C-Cl stretching | 600 - 800 |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 1,2-naphthalenedione, 3-chloro- would also be expected to show strong bands for the C=O and C=C stretching vibrations. In some cases, Raman spectroscopy can provide better resolution for certain vibrational modes, particularly for symmetric vibrations that may be weak in the IR spectrum. The study of other naphthoquinone derivatives by Raman spectroscopy has proven useful in assigning vibrational modes. scielo.brnih.gov

A table of expected key Raman shifts for 1,2-naphthalenedione, 3-chloro- is provided below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=O stretching | 1670 - 1700 |

| C=C aromatic stretching | 1450 - 1600 |

| C-Cl stretching | 600 - 800 |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a fundamental technique for analyzing the chromophoric system of a molecule. The extended π-system of the naphthoquinone core in 1,2-Naphthalenedione, 3-chloro- gives rise to characteristic electronic transitions.

Detailed Research Findings: The electronic spectrum of the parent compound, 1,2-naphthoquinone (B1664529), provides a baseline for understanding the chromophore. Its absorption spectrum is characterized by two weak π→π* transitions at longer wavelengths and a strong π→π* band at a shorter wavelength. researchgate.net The bands at approximately 340 nm and 420 nm are attributed to the carbonyl (C=O) functional groups, while the intense absorption around 250 nm corresponds to the aromatic naphthalene (B1677914) system. researchgate.net

The introduction of a chlorine atom at the 3-position of the 1,2-naphthalenedione ring is expected to modify the electronic absorption profile. As a substituent, chlorine can exert two opposing electronic effects: the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) due to its lone pairs of electrons. Typically, for halogen substituents on a conjugated system, this results in a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption bands.

While specific spectral data for 1,2-Naphthalenedione, 3-chloro- is not widely published, studies on related naphthoquinone derivatives confirm the influence of substituents on their UV-Vis spectra. For instance, various naphthoquinone derivatives have been shown to absorb electromagnetic radiation on the border between the ultraviolet and visible regions of the spectrum. nih.gov

Interactive Data Table: UV-Vis Absorption Data for 1,2-Naphthalenedione

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type | Corresponding Structural Feature | Reference |

| ~250 nm | Strong | π→π | Aromatic Naphthalene System | researchgate.net |

| ~340 nm | Weak | π→π | Carbonyl (C=O) Groups | researchgate.net |

| ~420 nm | Weak | π→π* | Carbonyl (C=O) Groups | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

Detailed Research Findings: The nominal molecular weight of 1,2-Naphthalenedione, 3-chloro- (C₁₀H₅ClO₂) is 192 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately in a 3:1 ratio), the mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak with a relative intensity of about one-third of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of naphthoquinones in a mass spectrometer is a subject of detailed study. rsc.orgnih.gov The fragmentation pathways for 1,2-Naphthalenedione, 3-chloro- are predicted to involve characteristic losses of small, stable molecules. Common fragmentation patterns for quinones include the loss of carbon monoxide (CO) and, in this case, the loss of the chlorine atom (Cl) or hydrogen chloride (HCl).

A study on the mass spectra of various substituted 1,2-naphthaquinones revealed that fragmentation patterns are strongly correlated with the type and position of the substituent on the quinone nucleus. rsc.org It was also noted that many ortho-naphthoquinones are reduced by residual water vapor in the mass spectrometer, a reaction that can help distinguish them from their 1,4-naphthoquinone (B94277) isomers. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data for 1,2-Naphthalenedione, 3-chloro-

| m/z Value | Ion/Fragment | Description |

| 192/194 | [C₁₀H₅ClO₂]⁺ | Molecular ion peak (M⁺) and M+2 isotope peak in a ~3:1 ratio. |

| 164/166 | [C₉H₅ClO]⁺ | Loss of a CO molecule from the molecular ion. |

| 157 | [C₁₀H₅O₂]⁺ | Loss of a Cl radical from the molecular ion. |

| 136 | [C₉H₄O]⁺ | Loss of CO and Cl from the molecular ion. |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Detailed Research Findings: While a specific crystal structure for 1,2-Naphthalenedione, 3-chloro- is not readily available in the literature, the structures of many related naphthoquinone derivatives have been determined, providing insight into the expected solid-state conformation. nih.gov

For example, a study on 1-(4-bromophenyl)-2a,8a-dihydrocyclobuta[b]naphthalene-3,8-dione, a related naphthoquinone derivative, revealed its crystal structure through single-crystal X-ray diffraction. nih.gov The analysis showed that the compound crystallizes in the triclinic crystal system with the P-1 space group. nih.gov Such studies allow for the precise measurement of all geometric parameters. For instance, the C=O bond lengths in the quinone moiety were observed to be approximately 1.21 Å. nih.gov Hirshfeld surface analysis is often employed in conjunction with X-ray diffraction data to visualize and quantify the intermolecular interactions that govern the crystal packing. nih.gov

Interactive Data Table: Example Crystal Structure Data for a Naphthoquinone Derivative

| Parameter | Value | Description | Reference |

| Crystal System | Triclinic | One of the seven crystal systems. | nih.gov |

| Space Group | P-1 | The arrangement of symmetry elements in the crystal. | nih.gov |

| a (Å) | 7.3248(9) | Unit cell dimension. | nih.gov |

| b (Å) | 8.3911(11) | Unit cell dimension. | nih.gov |

| c (Å) | 11.8804(15) | Unit cell dimension. | nih.gov |

| α (°) | 88.783(6) | Unit cell angle. | nih.gov |

| β (°) | 73.041(7) | Unit cell angle. | nih.gov |

| γ (°) | 76.474(6) | Unit cell angle. | nih.gov |

| Volume (ų) | 678.21(15) | Volume of the unit cell. | nih.gov |

Application of Hyphenated Spectroscopic Techniques (e.g., LC-NMR, UPLC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly well-suited for analyzing compounds like 1,2-Naphthalenedione, 3-chloro-. researchgate.net

Detailed Research Findings: LC-MS and UPLC-MS combine the high-resolution separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.net These methods are routinely used for the detection and quantification of chlorinated compounds and quinone derivatives in various matrices. umb.eduakjournals.commdpi.com

In a typical UPLC-MS/MS method for analyzing naphthoquinones, separation might be achieved on a C18 reversed-phase column. akjournals.com The mobile phase often consists of an aqueous component with an acid modifier, like formic acid, and an organic solvent, such as acetonitrile (B52724) or methanol, to facilitate good separation and ionization. umb.edu Detection is commonly performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, coupled to a tandem mass spectrometer (MS/MS). akjournals.com The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for highly selective and sensitive quantification by monitoring a specific fragmentation transition from a precursor ion to a product ion. akjournals.com For instance, a method for analyzing chlorinated phenols involved their extraction and subsequent analysis by UHPLC-MS/MS, demonstrating excellent sensitivity with limits of detection in the low µg/kg range. nih.gov These approaches enable the analysis of target compounds even at trace levels in complex environmental or biological samples. researchgate.net

Interactive Data Table: Typical Parameters for LC-MS Analysis of Naphthoquinone Derivatives

| Parameter | Typical Setting | Purpose | Reference |

| Chromatographic Column | C18 Reversed-Phase | Separation based on hydrophobicity. | umb.eduakjournals.com |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with Formic Acid | Elution of analytes from the column. | umb.edu |

| Ionization Source | Electrospray Ionization (ESI) | Generation of gas-phase ions from the liquid eluent. | akjournals.commdpi.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | Separation of ions based on their mass-to-charge ratio. | umb.edumdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. | akjournals.com |

Advanced Computational and Theoretical Studies on 1,2 Naphthalenedione, 3 Chloro

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 1,2-Naphthalenedione, 3-chloro-. DFT calculations for similar chloro-naphthoquinone derivatives have been performed using software like Gaussian 09. sphinxsai.com For related compounds, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, DFT calculations have been successfully used to analyze their structures and vibrational spectra. scielo.brsemanticscholar.orgresearchgate.net

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and bioactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, making the molecule more polarizable. nih.gov Conversely, a larger gap indicates high stability and lower reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net

For a related compound, 2-amino,3-chloro-1,4-naphthoquinone, DFT calculations revealed a HOMO-LUMO energy gap of 0.10998 eV, indicating that charge transfer occurs within the molecule. sphinxsai.com In a study on various 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, the HOMO-LUMO gap was found to vary, with one compound exhibiting a gap as low as 0.1431 eV, suggesting it is highly reactive. nih.gov

Table 1: Frontier Molecular Orbital Energies and Related Properties for a Naphthoquinone Derivative

| Molecular Property | DFT Value |

| HOMO | -0.26066 eV |

| LUMO | -0.15068 eV |

| Energy Gap | 0.10998 eV |

| Ionization Potential (I) | 0.15068 |

| Electron Affinity (A) | 0.26066 |

| Global Hardness (η) | 0.05499 |

| Chemical Potential (µ) | 0.20864 |

| Global Electrophilicity (ω) | 0.3958 |

Data derived from studies on 2-amino,3-chloro-1,4-naphthoquinone. sphinxsai.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In studies of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, MEP analysis showed that the naphthoquinone group is positively charged, while the benzenoid ring has a more neutral character. scielo.brresearchgate.net This suggests that the quinone moiety is a likely site for nucleophilic interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using DFT methods, are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. These calculations provide a deeper understanding of the molecule's structure and bonding.

For the related compound 2-amino,3-chloro-1,4-naphthoquinone, DFT calculations have been used to predict its vibrational wavenumbers. sphinxsai.com The calculated frequencies were found to be in good agreement with experimental IR data. sphinxsai.com Similarly, for a series of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, DFT calculations at the CAM-B3LYP/6-311G(d,p) level provided theoretical spectra that correlated well with experimental Raman and FTIR data, with a high coefficient of determination (R² between 0.998 and 0.999). scielo.br The vibrational assignments were aided by software like VEDA, which performs potential energy distribution analysis. nih.gov

Table 2: Comparison of Calculated and Observed Vibrational Frequencies (cm⁻¹) for a Naphthoquinone Derivative

| Vibrational Mode | Predicted (DFT) | Observed (IR) |

| C-N Stretching | 1275.68, 1334.50 | 1267.87, 1320.70 |

| C=O Stretching | 911.33, 1640.84, 1666.20, 1676.41, 1725.92 | 1686.44, 1985.36 |

| C-C Stretching | 1430.17, 1541.56, 1599.86 | 1390.42, 1599.17, 1604.48 |

Data derived from studies on 2-amino,3-chloro-1,4-naphthoquinone. sphinxsai.com

Reactivity Indices and Fukui Functions

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. Fukui functions are particularly useful as they indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions can identify which atoms are most likely to undergo a change in electron density upon reaction. researchgate.net

The condensed Fukui function is often used to predict the regioselectivity of electrophilic substitution reactions. semanticscholar.org For instance, in a study of benzofused thieno[3,2-b]furans, the largest value of the condensed Fukui function for electrophilic attack was found at the C(2) atom for both isomers, which is consistent with experimental observations. semanticscholar.org While negative Fukui functions can occur, they are often associated with the failure of the frontier orbital approximation and significant orbital relaxation effects. researchgate.net

Molecular Dynamics Simulations to Understand Conformation and Interactions

For related quinone-containing compounds, MD simulations could be used to explore their conformational flexibility, the stability of different conformers, and the nature of non-covalent interactions like hydrogen bonding, which are crucial for their chemical and biological activity.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods, which encompass a range of computational techniques, are increasingly used to predict the chemical reactivity and selectivity of compounds before they are synthesized. These methods can help in designing more efficient synthetic routes and in identifying molecules with desired properties.

For example, in silico models can be developed to predict the formation of reactive metabolites, which is a critical aspect of drug discovery and toxicology. nih.gov By analyzing the substructures that contribute to reactivity, these models can guide the modification of lead compounds to reduce potential toxicity. nih.gov The reactivity of a molecule like 1,2-Naphthalenedione, 3-chloro- could be predicted by comparing its calculated properties (such as HOMO-LUMO gap, MEP, and Fukui functions) with those of known reactive compounds. This approach allows for a rational assessment of its potential to participate in various chemical reactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target.

A thorough search of scientific databases indicates that no specific molecular docking studies have been published for 1,2-Naphthalenedione, 3-chloro-. However, the naphthoquinone scaffold is a common subject of such investigations. For instance, various derivatives of 1,4-naphthoquinone (B94277) and 1,2-naphthoquinone (B1664529) have been docked into the active sites of numerous enzymes to explore their potential as inhibitors. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to the binding affinity. For example, studies on other naphthoquinone derivatives have explored their interactions with targets like cyclooxygenase-2 (COX-2) and cell division cycle 25 (Cdc25) phosphatases. nih.govnih.gov

The insights from studies on analogous compounds suggest that the chloro and dione (B5365651) functionalities of 1,2-Naphthalenedione, 3-chloro- would likely play a significant role in its binding to a biological target. However, without specific docking studies, the precise nature of these interactions remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new or untested compounds and to guide the design of more potent analogs.

There are currently no published QSAR models that specifically include 1,2-Naphthalenedione, 3-chloro- or a series of its closely related derivatives. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.

In the broader context of naphthoquinones, several QSAR studies have been conducted. For example, 3D-QSAR studies have been performed on a series of 1,2-naphthoquinone derivatives to understand their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). researchgate.net Similarly, QSAR models have been developed for other classes of chloro-substituted aromatic compounds, such as 2-chloroquinoline (B121035) derivatives, to predict their antimycobacterial activity. researchgate.netcrpsonline.com These models typically use molecular descriptors representing steric, electronic, and hydrophobic properties to correlate with biological activity. The generation of a predictive QSAR model for derivatives of 1,2-Naphthalenedione, 3-chloro- would necessitate the synthesis and biological evaluation of a congeneric series of compounds.

Theoretical Investigations of Thermochemical and Kinetic Parameters

Theoretical chemistry provides valuable insights into the fundamental properties of molecules, including their thermochemical and kinetic parameters. These calculations can predict properties such as enthalpy of formation, heat capacity, and reaction rate constants, which are crucial for understanding the stability and reactivity of a compound.

Specific theoretical investigations on the thermochemical and kinetic parameters of 1,2-Naphthalenedione, 3-chloro- are not found in the available literature. However, experimental thermochemical data is available for the parent compound, 1,2-Naphthalenedione, through resources like the NIST WebBook. nih.gov This data includes the enthalpy of combustion for the solid phase.

Theoretical studies on related molecules, such as 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, have been performed using methods like Density Functional Theory (DFT). scielo.brresearchgate.net These studies calculate optimized geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental spectroscopic data. scielo.brresearchgate.net Such theoretical approaches could be applied to 1,2-Naphthalenedione, 3-chloro- to predict its thermochemical and kinetic behavior, but at present, this specific research has not been published.

Exploration of Biological Activities and Structure Activity Relationships of 1,2 Naphthalenedione, 3 Chloro Derivatives

Mechanisms of Action at the Molecular and Cellular Levels

The diverse biological effects of 1,2-naphthalenedione, 3-chloro- and its analogs are rooted in their interactions with fundamental cellular machinery. These interactions can trigger a cascade of events, ultimately leading to cellular responses such as apoptosis and the inhibition of cell proliferation.

Naphthoquinones, the parent class of compounds to which 1,2-naphthalenedione, 3-chloro- belongs, are known to exert their cytotoxic effects through various mechanisms, including interactions with DNA. nih.gov One such mechanism is DNA alkylation, a process that involves the covalent attachment of an alkyl group to DNA. nih.gov This modification can disrupt DNA structure and function, leading to the prevention of DNA replication, DNA fragmentation, and the induction of nucleotide mismatches. nih.gov Alkylating agents are capable of damaging the DNA of cells at all stages of the cell cycle. nih.gov

For instance, studies on 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes have shown that these compounds can alkylate DNA, with the primary product being 7-alkylguanine. nih.gov The process can be influenced by enzymatic activity, where the presence of esterase can correlate with the levels of DNA alkylation. nih.gov This suggests that the metabolic activation of certain compounds can enhance their DNA-damaging potential. nih.gov While direct evidence for 1,2-naphthalenedione, 3-chloro- itself is specific, the general reactivity of the chloro-substituted naphthoquinone core suggests a potential for such interactions.

A prominent mechanism of action for many naphthoquinone derivatives is the generation of reactive oxygen species (ROS), which leads to oxidative stress within cells. nih.gov ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA. nih.gov The production of ROS is often a consequence of the redox cycling of the quinone moiety. nih.gov

Naphthoquinones can accept electrons from cellular reductases to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide (B77818) anions, a primary type of ROS. This process regenerates the parent quinone, allowing it to participate in further redox cycles and continuously generate ROS. This sustained production of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. nih.gov

Studies have shown that exposure to 1,2-naphthoquinone (B1664529) (1,2-NQ), a closely related compound, leads to the production of ROS, which in turn promotes cell damage, carcinogenesis, and cell death. nih.gov This ROS-mediated damage is a key contributor to the cytotoxic and genotoxic effects observed for this class of compounds. nih.gov The induction of oxidative stress can also trigger various cellular signaling pathways, further amplifying the biological response. nih.gov For example, ROS can activate the NRF2 transcription factor, which is a master regulator of the cellular response to oxidative stress. nih.gov

Derivatives of 1,2-naphthalenedione have been investigated for their ability to inhibit a range of specific enzymes and protein targets, highlighting the diverse therapeutic potential of this chemical scaffold. The substitution pattern on the naphthoquinone ring plays a crucial role in determining the specific inhibitory activity.

For example, certain amino derivatives of naphthoquinones have been shown to inhibit enzymes like Itch E3 ligase and EGFR tyrosine kinase. The Itch E3 ligase is involved in protein ubiquitination and degradation, and its inhibition can affect various cellular processes. EGFR tyrosine kinase is a key player in cell signaling pathways that control cell growth and proliferation, and its inhibition is a common strategy in cancer therapy.

Furthermore, the general class of naphthoquinones has been explored for the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The ability to inhibit MAO suggests potential applications in the treatment of neurological disorders. The specific inhibitory profile of 1,2-naphthalenedione, 3-chloro- and its close analogs against these and other enzymes is an active area of research.

The biological activities of 1,2-naphthalenedione, 3-chloro- and its derivatives are often mediated through the modulation of various cellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, ultimately controlling cellular processes like growth, differentiation, and apoptosis. frontiersin.orgnih.gov

One of the key pathways affected by naphthoquinones is the NF-κB signaling pathway. frontiersin.org NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cell survival. frontiersin.org The modulation of this pathway can have profound effects on cellular function. For instance, some natural compounds have been shown to suppress the growth of cancer cells by inhibiting NF-κB expression and activity. frontiersin.org

Other important signaling pathways that can be modulated by these compounds include the PI3K/Akt and MAPK pathways. frontiersin.org These pathways are involved in regulating cell proliferation, survival, and apoptosis. frontiersin.org The ability of 1,2-naphthalenedione derivatives to influence these pathways underscores their potential as therapeutic agents. The specific effects on these pathways are often dependent on the substitution pattern of the naphthoquinone core, highlighting the importance of structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies on 1,2-Naphthalenedione, 3-chloro- Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 1,2-naphthalenedione, 3-chloro- and its analogs, SAR studies have provided valuable insights into the features that are essential for their biological effects. nih.govnih.gov

These studies typically involve synthesizing a series of related compounds with systematic variations in their chemical structure and then evaluating their biological activity. By comparing the activity of these analogs, researchers can identify the key structural features that are responsible for the observed biological effects.

The presence and nature of halogen substituents on the naphthoquinone ring can have a significant impact on the biological activity of these compounds. sciforum.net Halogens can influence the electronic properties, lipophilicity, and steric profile of the molecule, all of which can affect its interaction with biological targets.

For example, studies on substituted chlorophene analogs have shown that the position and number of chloro groups can dramatically alter the inhibitory activity of these compounds against specific enzymes. researchgate.netresearchgate.net In some cases, the replacement of a hydroxyl group with a chloro group can lead to a complete loss of activity, while in other cases, the addition of chloro groups can enhance the potency. researchgate.netresearchgate.net

Specifically for naphthoquinone derivatives, the presence of a chlorine atom at the 3-position has been shown to be important for the antifungal activity of these compounds. sciforum.net SAR studies have demonstrated that replacing the 3-position with a chloro group is essential for potent antifungal activity against certain fungal strains. sciforum.net This highlights the critical role that halogen substitutions can play in fine-tuning the biological activity of 1,2-naphthalenedione derivatives.

| Compound/Analog | Substitution | Observed Activity/Effect |

| 2-hydroxy-3-chloro-1,4-naphthoquinone | 2-hydroxy, 3-chloro | Potent antifungal activity. sciforum.net |

| 2-ethylcarboxamido-3-chloro-1,4-naphthoquinone | 2-ethylcarboxamido, 3-chloro | Potent antifungal activity. sciforum.net |

| Substituted chlorophenes | Various chloro substitutions | Varied inhibitory activity depending on the position and number of chloro groups. researchgate.netresearchgate.net |

| 3-chloro-4-methoxy substituted 1,2,5-oxadiazoles | 3-chloro, 4-methoxy | High antiplasmodial activity. mdpi.com |

Role of Nitrogen-Containing Substituents (e.g., amino, anilino, heterocyclic amines)

The introduction of nitrogen-containing substituents at various positions on the 1,2-naphthalenedione ring is a key strategy for modulating biological activity, particularly in the development of anticancer agents. The nature and position of these nitrogenous groups can drastically alter the compound's efficacy and mechanism of action.

Research indicates that incorporating an amino group into the 1,2-naphthoquinone moiety can positively influence its cytotoxic action. nih.gov For instance, derivatives like 4-amino-1,2-naphthoquinone (B1620441) 2-thiosemicarbazone and 4-amino-1,2-naphthoquinone-2-semicarbazone have demonstrated potent cytotoxic activity against various human cancer cell lines, with IC₅₀ values ranging from 5.73 to 17.67 μM. nih.gov This suggests that the amino group enhances the anticancer properties of the parent compound.

While direct studies on anilino-substituted 3-chloro-1,2-naphthalenediones are limited, research on the isomeric 1,4-naphthoquinone (B94277) scaffold provides valuable insights. A series of anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their potential as EGFR inhibitors. nih.gov Compounds bearing a 4-methyl substituent on the anilino ring, in particular, showed potent EGFR inhibitory activity, even surpassing the known inhibitor erlotinib. nih.gov This highlights the importance of the substitution pattern on the appended anilino ring for targeted biological activity.

Furthermore, the incorporation of heterocyclic amines, such as 1,2,4-triazole, has been shown to yield compounds with significant antineoplastic activity. nih.govnih.gov Naphthalene-substituted triazole spirodienones, for example, have been found to possess remarkable in vitro cytotoxic activity by inducing cell cycle arrest and apoptosis in cancer cells. nih.gov Although not directly 1,2-naphthalenedione derivatives, these findings underscore the potential of heterocyclic nitrogen moieties in designing potent anticancer agents based on the naphthalene (B1677914) core. nih.gov The analysis of structure-activity relationships in naphthyridine derivatives, which are nitrogen-containing heterocyclic compounds, also reveals that these structures can exhibit potent anticancer and antimicrobial activities. mdpi.com

The data suggest a strong correlation between the presence of nitrogen-containing substituents and enhanced biological, particularly cytotoxic, activity.

Table 1: Cytotoxicity of Nitrogen-Containing 1,2-Naphthoquinone Derivatives

| Compound | Cancer Cell Line(s) | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1,2-Naphthoquinone 2-thiosemicarbazone | Hep-G₂, MG-63, MCF-7 | 5.73-17.67 | nih.gov |

| 1,2-Naphthoquinone-2-semicarbazone | Hep-G₂, MG-63, MCF-7 | 5.73-17.67 | nih.gov |

| 4-Amino-1,2-naphthoquinone 2-thiosemicarbazone | Hep-G₂, MG-63, MCF-7 | 5.73-17.67 | nih.gov |

| 4-Amino-1,2-naphthoquinone-2-semicarbazone | Hep-G₂, MG-63, MCF-7 | 5.73-17.67 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Influence of Alkyl and Aryl Chain Modifications

Modifications involving alkyl and aryl chains on the 1,2-naphthalenedione framework are another critical aspect of SAR studies, influencing properties like lipophilicity and steric interactions with biological targets.

Studies on 4-alkyl derivatives of 1,2-naphthoquinone have been conducted to understand their structure-activity relationships concerning toxicity. acs.org While specific activity data from this older research is not detailed, it points to a long-standing interest in how alkyl substitutions affect the biological profile of the 1,2-naphthalenedione core. More recent research on related naphthoquinones shows that the introduction of an oxopropyl group at the ortho-position of a naphthoquinone-naphthol derivative significantly enhanced its antiproliferative effect against several cancer cell lines. nih.gov This suggests that specific alkyl chains, particularly those with functional groups, can dramatically increase potency.

The addition of aryl moieties also plays a significant role in defining the biological activity. Aryldihydronaphthalenes (ADHNs), a class of lignans, demonstrate remarkable structural diversity and biological potential, which provides a basis for studying their structure-activity relationships. nih.gov The synthesis of naphthalene-substituted triazole spirodienones, where a naphthalene ring (an aryl group) is part of the structure, has led to compounds with potent anticancer activity. nih.gov The study noted that the introduction of different aromatic rings conferred significant anticancer activity, while further substitution on a phenyl ring with groups like methyl, chloro, or methoxy (B1213986) resulted in less active compounds. nih.gov This indicates that the nature of the aryl group and its substitution pattern are key determinants of biological efficacy.

Effect of Hydroxyl and Ether Groups

Studies on 1,4-naphthoquinone derivatives have shown that the position of hydroxyl groups is critical for activity. For instance, leishmanicidal activity was found to be highest for compounds with hydroxylation at the C-5 position, whereas 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives were less active. nih.gov This highlights the regioselectivity of the hydroxyl group's effect. In some cases, naphthoquinones with one or two hydroxyl substituents have been reported to be mutagenic, an effect attributed to the generation of reactive oxygen species (ROS). researchgate.net

The modification of a hydroxyl group into an ether can also have a profound impact. In 1,4-naphthoquinone derivatives, the introduction of an ether group has been shown to increase antibacterial activity. mdpi.com A study on naphthoquinone-naphthol derivatives revealed that the presence of two methoxy (an ether) groups was beneficial for antiproliferative activity. nih.gov Conversely, the removal of these methoxy groups led to a significant decrease in effect, underscoring their importance for maintaining the compound's anticancer properties. nih.gov

Table 2: Influence of Hydroxyl and Ether Groups on Naphthoquinone Activity

| Derivative Type | Effect on Biological Activity | Reference |

|---|---|---|

| 2-Hydroxy-1,4-naphthoquinones | Less active (leishmanicidal) | nih.gov |

| 5-Hydroxy-1,4-naphthoquinones | More active (leishmanicidal) | nih.gov |

| Naphthoquinones with -OH groups | Can be mutagenic (ROS generation) | researchgate.net |

| 1,4-Naphthoquinones with ether group | Increased antibacterial activity | mdpi.com |

| Naphthoquinone-naphthols with methoxy groups | Beneficial for antiproliferative activity | nih.gov |

This table is interactive. Click on the headers to sort the data.

Development of Novel Biologically Active Derivatives

The 1,2-naphthalenedione scaffold is a versatile platform for the development of novel, biologically active compounds through chemical modification. nih.gov The goal of such synthetic efforts is often to enhance potency, improve selectivity, and discover new mechanisms of action. nih.gov

A key strategy involves the synthesis of hybrid molecules, where the naphthoquinone core is combined with other pharmacologically active moieties. For example, forty new naphthoquinone phenacylimidazolium derivatives were designed and synthesized to expand structural diversity and improve antitumor efficiency. nih.gov One of these compounds, 7m , demonstrated excellent antiproliferative activity with IC₅₀ values as low as 50 nM against the MCF-7 breast cancer cell line and a high selectivity of 256-fold compared to normal cells. nih.gov Mechanistic studies revealed that this compound induced apoptosis by inhibiting survivin expression and activating caspase-3. nih.gov

Another approach involves the introduction of specific functional groups at key positions. The synthesis of a series of novel naphthoquinone-naphthol derivatives led to the discovery that adding an oxopropyl group to the ortho-position of the quinone significantly boosted inhibitory effects against HCT116, PC9, and A549 cancer cells. nih.gov The most potent compound, Compound 13 , showed IC₅₀ values of 1.18 μM, 0.57 μM, and 2.25 μM against these cell lines, respectively. nih.gov Further investigation showed that it acts by downregulating the EGFR/PI3K/Akt signaling pathway. nih.gov

The synthesis of substituted 1,2-naphthoquinones with thiosemicarbazone and semicarbazone moieties has also yielded potent cytotoxic agents against liver, osteosarcoma, and breast cancer cell lines. nih.gov These findings collectively demonstrate that rational design and synthetic modification of the 1,2-naphthalenedione core can lead to the development of novel and highly potent biologically active derivatives. nih.govnih.gov

Table 3: Novel Biologically Active Naphthoquinone Derivatives

| Compound | Modification | Target Cell Line(s) | IC₅₀ | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Compound 7m | Phenacylimidazolium derivative | MCF-7 (Breast) | 50 nM | Survivin inhibition, Caspase-3 activation | nih.gov |

| Compound 13 | Oxopropyl group at ortho-position | PC9 (Lung) | 0.57 µM | Downregulation of EGFR/PI3K/Akt pathway | nih.gov |

| Compound 13 | Oxopropyl group at ortho-position | HCT116 (Colon) | 1.18 µM | Downregulation of EGFR/PI3K/Akt pathway | nih.gov |

| Compound 13 | Oxopropyl group at ortho-position | A549 (Lung) | 2.25 µM | Downregulation of EGFR/PI3K/Akt pathway | nih.gov |

This table is interactive. Click on the headers to sort the data.

Target Identification and Validation Research Methodologies

Identifying the molecular targets of bioactive compounds like 1,2-naphthalenedione derivatives is a critical step in drug discovery, providing insights into their mechanism of action and potential therapeutic applications. nih.gov This process is broadly divided into target identification and target validation. youtube.com

Target identification methodologies can be classified into "bottom-up" and "top-down" approaches. nih.gov The bottom-up approach directly identifies the molecular target using affinity-based or genetic methods, while the top-down approach starts from a cellular phenotype and narrows down the possibilities using existing knowledge of cellular pathways. nih.gov

Commonly used industry methods for target deconvolution fall into three main categories: drughunter.com

Chemical probe-based methods: These include affinity chromatography (pull-downs), photoaffinity labeling, and activity-based proteome profiling (ABPP). An affinity probe is created by attaching the bioactive molecule to a solid support to capture its binding partners from a cell lysate.

Label-free methods: These methods measure the interaction between the compound and its target without requiring modification of the compound. A prominent example is the Cellular Thermal Shift Assay (CETSA), which measures the change in thermal stability of a protein upon ligand binding. drughunter.com

Indirect methods: These include genetic approaches like resistance screening (e.g., using CRISPR-Cas9 to identify genes whose mutation confers resistance to the compound) and chemogenomic profiling (e.g., haploinsufficiency profiling). drughunter.comyoutube.com

A specific immunochemical method has been developed to detect proteins that are selectively modified by 1,2-naphthoquinone (1,2-NQ) following metabolic activation of naphthalene. nih.gov In this study, a polyclonal antibody was raised against 1,2-NQ. This antibody was highly specific, recognizing the naphthalene moiety with the ortho-dicarbonyl group but not the para-dicarbonyl (1,4-naphthoquinone) isomer. nih.gov Using Western blot and dot blot analyses, this antibody enabled the detection and quantification of proteins covalently bound to 1,2-NQ, providing a powerful tool for identifying its molecular targets in cells and tissues. nih.gov

Once a potential target is identified, it must be validated to confirm its role in the compound's biological effect. biocurate.com Target validation involves demonstrating that modulating the identified target produces the desired therapeutic outcome. youtube.com Key validation strategies include:

Genetic Evidence: Using techniques like RNA interference (RNAi) or CRISPR to knock down or knock out the proposed target gene. If this genetic modification phenocopies the effect of the compound, it provides strong evidence for the target's role. nih.gov

Tool Compounds: Using structurally different small molecules that are known to selectively modulate the same target to see if they produce a similar biological effect. biocurate.com

Resistance Mutations: Demonstrating that mutations in the proposed target protein confer resistance to the bioactive compound. youtube.com For example, isolating cells that have become resistant to a drug and then sequencing the proposed target gene to find mutations is a powerful validation technique. youtube.com

A robust target validation data set typically integrates multiple lines of evidence to confidently link a bioactive compound to its molecular target. nih.govbiocurate.com

Applications of 1,2 Naphthalenedione, 3 Chloro in Specialized Research Domains

Role as an Intermediate in Fine Chemical Synthesis

The primary documented role of 1,2-Naphthalenedione, 3-chloro- in the scientific literature is as a reactive intermediate in the synthesis of more complex organic molecules. Its chemical structure, featuring a reactive chlorine atom and a diketone system, makes it a candidate for various chemical transformations.

A notable historical study demonstrates its utility as a reactant in addition reactions. In research conducted by Fieser and Dunn, 1,2-Naphthalenedione, 3-chloro- was shown to react with 2,3-dimethylbutadiene. This reaction is significant as it illustrates the compound's ability to participate in the formation of new, larger chemical structures, a fundamental characteristic of a synthesis intermediate. The reaction product described in this early work underscores the potential of 1,2-Naphthalenedione, 3-chloro- to serve as a building block for intricate molecular frameworks.

Table 1: Documented Reaction of 1,2-Naphthalenedione, 3-chloro-

| Reactant A | Reactant B | Reported Reaction Type | Reference |

| 1,2-Naphthalenedione, 3-chloro- | 2,3-Dimethylbutadiene | Addition Reaction |

This established reactivity highlights its potential as a precursor for the synthesis of various fine chemicals, although modern examples of its use in large-scale or diverse synthetic applications are not extensively reported in publicly available literature.

Contributions to Advanced Materials and Dye Chemistry Research

A review of scientific literature does not yield specific research detailing the direct application or significant contributions of 1,2-Naphthalenedione, 3-chloro- to the fields of advanced materials or dye chemistry. While the broader class of naphthoquinones is known to be chromophoric (color-bearing) and has been investigated for creating dyes, specific studies employing the 3-chloro derivative for this purpose are not readily found. Similarly, its incorporation into advanced materials has not been a focus of reported research.

Development of Analytical Probes and Electrochemical Sensors

There is a notable lack of available research specifically documenting the use of 1,2-Naphthalenedione, 3-chloro- in the development of analytical probes or electrochemical sensors. Although quinone-based structures are often explored for their electrochemical properties, which are fundamental to sensor development, the application of this particular chlorinated naphthoquinone in creating new sensing technologies has not been described in the scientific literature.

Environmental Analytical Chemistry Research (e.g., detection of pollutants)

Specific studies detailing the application of 1,2-Naphthalenedione, 3-chloro- within environmental analytical chemistry, such as for the detection of pollutants, are not found in publicly accessible research literature. While related chemical classes like chlorophenols are significant targets in environmental monitoring, the use of 1,2-Naphthalenedione, 3-chloro- as a reagent or standard for such analyses has not been reported.

Q & A